REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH2:7][C:6](=O)[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[CH2:12]([NH2:16])[CH2:13][CH2:14][CH3:15].[H][H]>CO.[Pt]=O>[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([NH:16][CH2:12][CH2:13][CH2:14][CH3:15])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1
|
Name
|
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(CC(C1)=O)(C)C)C
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
At the end of this time, the platinum catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed from the filtrate by distillation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
after which the residue was further purified by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(CC(C1)NCCCC)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 201.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |